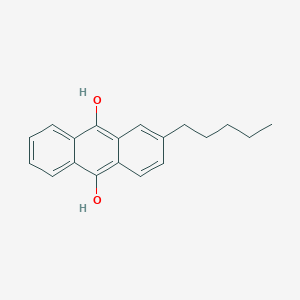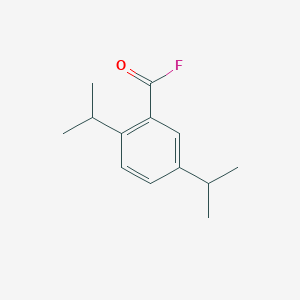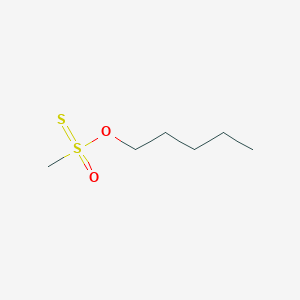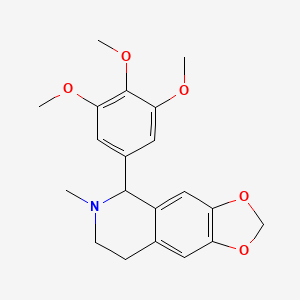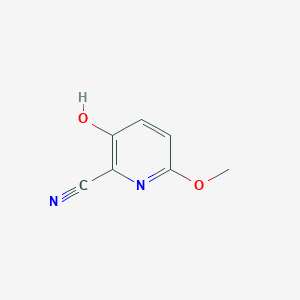
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is a silicon-based compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or phenol under basic conditions. Common reagents include sodium hydride or potassium carbonate, which facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of trimethylsilyl chloride to a solution of the alcohol or phenol in the presence of a base, followed by purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the bioavailability of certain pharmaceuticals.
Industry: Applied in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The compound exerts its effects primarily through the formation of stable silyl ether bonds. These bonds protect reactive hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. The trimethylsilyl groups also increase the volatility of the compound, making it more amenable to analysis by techniques like gas chromatography .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- Phenylethynyltrimethylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is unique due to its combination of multiple trimethylsilyl groups and an ethoxy linkage, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high selectivity and stability .
Propriétés
Formule moléculaire |
C8H24O2Si3 |
|---|---|
Poids moléculaire |
236.53 g/mol |
Nom IUPAC |
trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-12(2,3)9-8(7-11)10-13(4,5)6/h8H,7H2,1-6,11H3 |
Clé InChI |
WAQGZSSSGDJLFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C[SiH3])O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


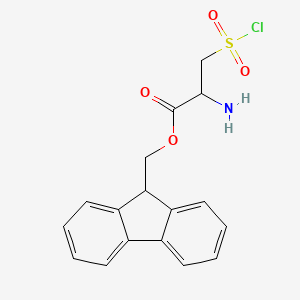
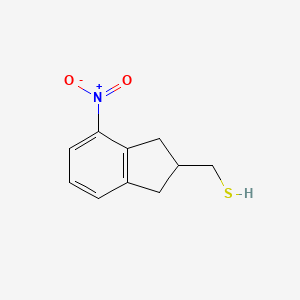
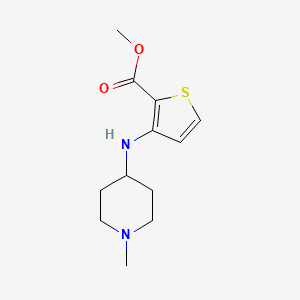
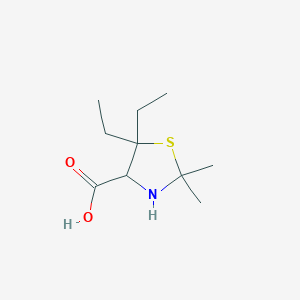

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
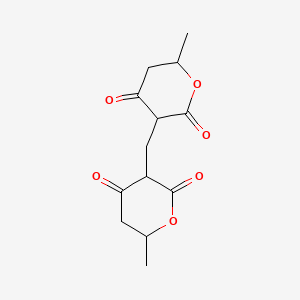
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
